Phosphate de triméthylolpropane

Vue d'ensemble

Description

Applications De Recherche Scientifique

Etbicyphat has a wide range of applications in scientific research:

Chemistry: Used as a reagent to study phosphorylation reactions and mechanisms.

Biology: Employed to investigate the role of GABA receptors in neuronal signaling and epilepsy.

Medicine: Explored for its potential in developing treatments for neurological disorders.

Industry: Utilized as a cross-linking agent, plasticizer, and emulsifier in the production of polyurethane foams, adhesives, coatings, and elastomers

Mécanisme D'action

Target of Action

Trimethylolpropane phosphate, also known as Trimethylolpropane phosphite, is a phosphite ester . It is primarily used as a ligand in organometallic chemistry . The compound’s primary targets are therefore organometallic complexes, where it acts as a ligand to facilitate various chemical reactions .

Mode of Action

The compound interacts with its targets by forming complexes with them. For instance, several complexes are known to form with Trimethylolpropane phosphite, given its highly basic nature (for a phosphite) and its small ligand cone angle . These complexes include [ (EtCage) 2 Mo (CO) 4 ], [Ir 4 (CO) 11 (EtCage)] and (CpMe 5 )RuCl (EtCage) 2 . The formation of these complexes results in changes in the chemical properties and reactivity of the target molecules .

Biochemical Pathways

Phosphite esters like trimethylolpropane phosphate may react with strong reducing agents to form highly toxic and flammable phosphine, a gas . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .

Pharmacokinetics

It is known that the compound is a white solid that is soluble in organic solvents . This solubility could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties. More research is needed to fully understand the ADME properties of Trimethylolpropane phosphate and their impact on its bioavailability.

Result of Action

The primary result of Trimethylolpropane phosphate’s action is the formation of organometallic complexes . These complexes can participate in further chemical reactions, influencing the properties and reactivity of the target molecules . The compound is also known to be highly toxic , and its reactions can lead to the formation of toxic gases .

Action Environment

The action of Trimethylolpropane phosphate can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence of such solvents could influence its action, efficacy, and stability. Additionally, the compound’s reactivity with reducing and oxidizing agents indicates that the redox conditions of the environment could also play a role in its action.

Analyse Biochimique

Biochemical Properties

Trimethylolpropane phosphate has been implicated as an antagonist of GABA, receptor/Cl- channels . It has been shown to directly inhibit GABA (A) receptor function, as indicated by the blockade of whole-cell GABA-mediated Cl- current and the reduction in sIPSC amplitude . Furthermore, Trimethylolpropane phosphate exerts a presynaptic effect on GABAergic transmission, as evidenced by the reduction in sIPSC frequency .

Cellular Effects

Trimethylolpropane phosphate has been found to have cellular effects, particularly on neurons. It has been shown to inhibit spontaneous GABAergic transmission . This inhibition suggests both postsynaptic and presynaptic actions of Trimethylolpropane phosphate .

Molecular Mechanism

The molecular mechanism of Trimethylolpropane phosphate involves its interaction with GABA receptors. It has been shown to depress peak whole-cell GABA-induced currents, consistent with its inhibitory effect on sIPSC amplitude . This suggests that Trimethylolpropane phosphate exerts its effects at the molecular level through binding interactions with GABA receptors and possibly through changes in gene expression .

Temporal Effects in Laboratory Settings

It has been shown that Trimethylolpropane phosphate is well distributed to highly vascularized tissue compartments, with little retention >24 hr after administration . It is eliminated through the urine and feces as the parent compound, with no evidence of phase I or phase II metabolism .

Dosage Effects in Animal Models

It is known that Trimethylolpropane phosphate is very toxic and is a convulsant . The LD50 is 1.1 mg per kg bodyweight (mice, i.p.) .

Metabolic Pathways

It is known that Trimethylolpropane phosphate is a phosphite ester, and phosphite esters are involved in various biochemical reactions .

Transport and Distribution

Trimethylolpropane phosphate is well distributed to highly vascularized tissue compartments, with little retention >24 hr after administration . It is eliminated through the urine and feces as the parent compound .

Subcellular Localization

Given its role as an antagonist of GABA receptors, it is likely that it localizes to areas of the cell where these receptors are present .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'Etbicyphat est synthétisé par phosphorylation du 2,2-bis(hydroxyméthyl)butanol. La réaction implique l'utilisation d'oxychlorure de phosphore (POCl3) comme agent phosphorylant dans des conditions contrôlées .

Méthodes de production industrielle

La production industrielle d'Etbicyphat implique une synthèse à grande échelle utilisant des réacteurs automatisés pour garantir une qualité et un rendement constants. Le processus comprend généralement des étapes telles que la purification et la cristallisation pour atteindre des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

L'Etbicyphat subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les phosphates correspondants.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe phosphate.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et le permanganate de potassium (KMnO4).

Substitution : Les nucléophiles tels que les amines et les alcools sont couramment utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les dérivés phosphorylés et les phosphates substitués .

Applications de la recherche scientifique

L'Etbicyphat a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif pour étudier les réactions et les mécanismes de phosphorylation.

Biologie : Employé pour étudier le rôle des récepteurs du GABA dans la signalisation neuronale et l'épilepsie.

Médecine : Exploré pour son potentiel dans le développement de traitements pour les troubles neurologiques.

Industrie : Utilisé comme agent de réticulation, plastifiant et émulsifiant dans la production de mousses de polyuréthane, d'adhésifs, de revêtements et d'élastomères

Mécanisme d'action

L'Etbicyphat exerce ses effets en se liant aux sites récepteurs de la picrotoxine et de la benzodiazépine du complexe ionophore de type A du GABA. Cette liaison inhibe l'activité des récepteurs du GABA, entraînant une réduction de l'afflux d'ions chlorure et une excitation neuronale subséquente .

Comparaison Avec Des Composés Similaires

Composés similaires

Picrotoxine : Un autre antagoniste des récepteurs du GABA qui se lie aux mêmes sites récepteurs.

Bicuculline : Un antagoniste compétitif des récepteurs du GABA.

Gabazine : Un antagoniste sélectif des récepteurs du GABA de type A

Unicité

L'Etbicyphat est unique en raison de sa double affinité de liaison pour les sites récepteurs de la picrotoxine et de la benzodiazépine, ce qui en fait un outil précieux pour étudier les mécanismes GABAergiques complexes .

Propriétés

IUPAC Name |

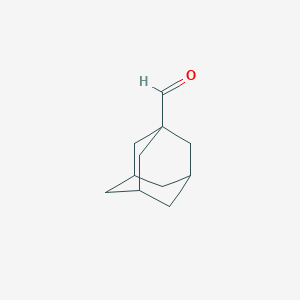

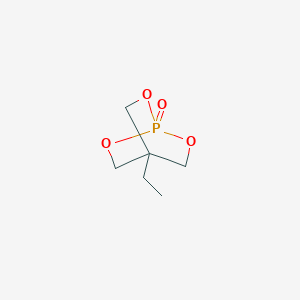

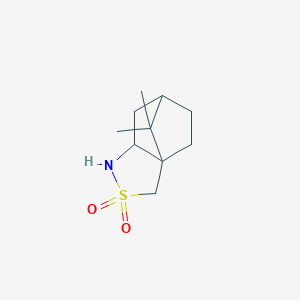

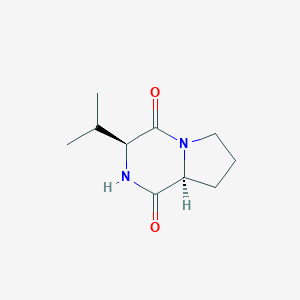

4-ethyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O4P/c1-2-6-3-8-11(7,9-4-6)10-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEFHDZWRALTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12COP(=O)(OC1)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058270 | |

| Record name | Etbicyphat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-93-2 | |

| Record name | Trimethylolpropane phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-1-phospha-2,6,7 trioxabicyclo(2.2.2)octane-1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIMETHYLOLPROPANE PHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etbicyphat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B57746.png)

![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)